(±)-LY-426965 dihydrochloride

Enantioselectivity 5-HT1A receptor stereochemistry

Select LY-426965 (CAS 228418-82-4) for its superior oral bioavailability, enabling stress-free chronic dosing in nicotine withdrawal, stress, and depression models—unlike injectable-only comparators. The S-(+)-enantiomer ensures maximal potency and minimal variability versus racemic mixtures or the less active R-(-) form. Its full antagonist profile eliminates partial agonist interference, critical for reproducible SAR, enantioselective pharmacology, and in vivo imaging. Procure the validated, orally active stereoisomer for robust, translatable preclinical outcomes.

Molecular Formula C28H38N2O2
Molecular Weight 434.6 g/mol
CAS No. 228418-82-4
Cat. No. B1675695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(±)-LY-426965 dihydrochloride
CAS228418-82-4
Synonyms1-cyclohexyl-4-(4-(2-methoxyphenyl)-1-piperazinyl)-2-methyl-2-phenyl-1-butanone
LY 426965
LY-426965
LY426965
Molecular FormulaC28H38N2O2
Molecular Weight434.6 g/mol
Structural Identifiers
SMILESCC(CCN1CCN(CC1)C2=CC=CC=C2OC)(C3=CC=CC=C3)C(=O)C4CCCCC4
InChIInChI=1S/C28H38N2O2/c1-28(24-13-7-4-8-14-24,27(31)23-11-5-3-6-12-23)17-18-29-19-21-30(22-20-29)25-15-9-10-16-26(25)32-2/h4,7-10,13-16,23H,3,5-6,11-12,17-22H2,1-2H3/t28-/m0/s1
InChIKeyGXVHRYDXBSTHCF-NDEPHWFRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(2S)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one (CAS 228418-82-4): Procurement-Relevant Profile


The compound (2S)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one (CAS 228418-82-4), also known as LY-426965 or (S)-(+)-LY426965, is a chiral arylpiperazine derivative with a molecular formula of C28H38N2O2 and a molecular weight of 434.61 g/mol [1]. It acts as a selective, full antagonist at the serotonin 5-HT1A receptor, lacking partial agonist activity [2]. This S-(+)-enantiomer represents the more active stereoisomer of the racemic mixture (±)-LY426965 and is distinguished by its oral bioavailability, a property not shared by several reference 5-HT1A antagonists such as WAY-100635 and NAD-299 .

Why Generic Substitution of (2S)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one (CAS 228418-82-4) with In-Class Analogs Is Not Straightforward


5-HT1A receptor antagonists exhibit marked differences in functional selectivity (full antagonist vs. partial agonist), stereochemical potency, oral bioavailability, and off-target binding profiles [1]. While the racemic mixture (±)-LY426965 (CAS 228418-81-3) contains both active and less active enantiomers, the (S)-(+)-enantiomer (CAS 228418-82-4) demonstrates superior activity compared to its (R)-(-) counterpart . Furthermore, reference compounds such as WAY-100635 and NAD-299, though potent in vitro, lack oral bioavailability, limiting their utility in preclinical models requiring systemic administration . Partial agonists like buspirone produce qualitatively different downstream signaling effects, confounding interpretation of 5-HT1A-mediated pharmacology. These disparities underscore that substitution without rigorous characterization of stereochemical identity, functional efficacy, and pharmacokinetic behavior can lead to irreproducible results and flawed experimental conclusions.

Quantitative Evidence Differentiating (2S)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one (CAS 228418-82-4) from Closest Analogs


Enantioselective Potency: S-(+)-LY426965 Exhibits Greater 5-HT1A Antagonist Activity than the R-(-)-Enantiomer

The (S)-(+)-enantiomer of LY426965 (CAS 228418-82-4) is the more active stereoisomer compared to the (R)-(-)-enantiomer (CAS 228418-85-7) . The racemic mixture (±)-LY426965 (CAS 228418-81-3) contains both enantiomers, whereas the isolated S-(+)-form provides enhanced potency and consistent pharmacological effects [1]. This stereochemical specificity is critical for studies requiring precise 5-HT1A antagonism without confounding contributions from the less active isomer.

Enantioselectivity 5-HT1A receptor stereochemistry

Oral Bioavailability: A Discriminator Against Non-Oral Reference 5-HT1A Antagonists WAY-100635 and NAD-299

LY-426965 (CAS 228418-82-4) is characterized as orally bioavailable, enabling systemic administration via oral gavage in preclinical models . In contrast, the widely used reference 5-HT1A antagonists WAY-100635 and NAD-299 are not orally bioavailable and require parenteral routes (e.g., subcutaneous, intraperitoneal) for in vivo studies [1]. This pharmacokinetic advantage facilitates chronic dosing paradigms and reduces stress artifacts associated with repeated injections, particularly in behavioral and withdrawal models [2].

Oral bioavailability Pharmacokinetics In vivo studies

Full Antagonist Profile with Absence of Partial Agonist Activity

LY-426965 functions as a full antagonist at the 5-HT1A receptor, exhibiting no detectable partial agonist activity in vitro or in vivo . It fails to stimulate [35S]GTPγS binding in cells expressing cloned human 5-HT1A receptors but potently inhibits 5-HT-stimulated binding with a Ki of 3.07 nM [1]. In contrast, clinically used 5-HT1A ligands such as buspirone act as partial agonists, producing agonist-like effects at presynaptic autoreceptors and confounding interpretation of 5-HT1A-mediated behaviors. This functional dichotomy is critical for studies aiming to isolate pure antagonist effects without intrinsic signaling bias.

Functional selectivity Full antagonist Partial agonist

Selectivity Profile: 20-Fold Selectivity for 5-HT1A Over Other Serotonin Receptor Subtypes

LY-426965 displays high affinity for the cloned human 5-HT1A receptor (Ki = 4.66 nM) with ≥20-fold selectivity over other serotonin receptor subtypes and non-serotonin receptors [1]. While WAY-100635 exhibits higher absolute affinity (Ki = 0.39 nM) , it also shows significant binding to dopamine D4 receptors (agonist activity) and alpha-1 adrenoceptors (Ki = 45 nM) [2]. NAD-299 offers >400-fold selectivity but lacks oral bioavailability [2]. The selectivity window of LY-426965, though narrower than NAD-299, is sufficient to attribute in vivo effects to 5-HT1A antagonism while avoiding the D4 agonist confound associated with WAY-100635.

Receptor selectivity Off-target binding 5-HT1A

In Vivo Efficacy: Reversal of Nicotine Withdrawal and 5-HT1A Agonist-Induced Behaviors

In preclinical models, LY-426965 completely reversed nicotine withdrawal-induced enhancement of the auditory startle reflex in rats [1]. It also blocked 8-OH-DPAT-induced behaviors (lower lip retraction, flat body posture, hypothermia, and corticosterone increase) after both oral and subcutaneous administration [1]. WAY-100635 and NAD-299 similarly antagonize 8-OH-DPAT effects but require parenteral dosing and, in the case of WAY-100635, may exhibit D4-mediated off-target effects . The combination of oral efficacy and behavioral reversal in a disease-relevant model (nicotine withdrawal) distinguishes LY-426965 as a compound with translational potential.

In vivo pharmacology Nicotine withdrawal 8-OH-DPAT antagonism

Optimal Research and Industrial Application Scenarios for (2S)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one (CAS 228418-82-4)


Chronic In Vivo Studies Requiring Oral Dosing of a 5-HT1A Antagonist

Investigators designing long-term preclinical studies (e.g., nicotine withdrawal, chronic stress, or depression models) should select LY-426965 (CAS 228418-82-4) due to its oral bioavailability, which permits convenient, stress-free repeated administration [1]. This avoids the confounding effects of daily injections required for non-oral comparators like WAY-100635 and NAD-299 [2]. The compound's full antagonist profile ensures consistent blockade of 5-HT1A signaling without partial agonist interference .

Studies Requiring Stereochemically Pure 5-HT1A Antagonism

When experimental design demands a pure, active stereoisomer to maximize potency and minimize variability, the S-(+)-enantiomer (CAS 228418-82-4) is the appropriate choice over the racemic mixture (CAS 228418-81-3) or the less active R-(-)-enantiomer (CAS 228418-85-7) . This is particularly critical for structure-activity relationship (SAR) studies, enantioselective pharmacology investigations, and in vivo imaging studies where off-target binding must be minimized.

Preclinical Models of Nicotine Dependence and Withdrawal

LY-426965 has demonstrated robust efficacy in reversing nicotine withdrawal-induced acoustic startle enhancement in rats, a validated model of withdrawal-associated anxiety [1]. Researchers exploring 5-HT1A receptor contributions to addiction circuitry should prioritize this compound for its unique combination of oral activity and disease-relevant preclinical validation.

Functional Antagonism Assays Requiring Absence of Partial Agonist Activity

In vitro and ex vivo experiments aimed at isolating pure 5-HT1A antagonist effects should employ LY-426965 rather than partial agonists (e.g., buspirone) or compounds with residual intrinsic activity . The lack of [35S]GTPγS stimulation in functional assays confirms its full antagonist character, ensuring that observed effects are due solely to receptor blockade rather than mixed agonist/antagonist signaling [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (±)-LY-426965 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.